molecular formula C87H125N17O21 B605680 ATSP-7041 CAS No. 1451197-99-1

ATSP-7041

Cat. No. B605680
M. Wt: 1745.055
InChI Key: UEOCESQEOWHKDQ-YSRHUJMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATSP-7041 is a novel potent and selective dual inhibitor of mdm2 (ki = 0.9 nm) and mdmx (ki = 7 nm)

Scientific Research Applications

Stapled α-Helical Peptide Drug Development

ATSP-7041 is a stapled α-helical peptide that acts as a potent dual inhibitor of MDM2 and MDMX, key inhibitory proteins of the p53 tumor suppressor pathway. This molecule reactivates the p53 pathway in p53-positive cancers, demonstrating effective tumor growth suppression in vitro and in vivo. It binds both MDM2 and MDMX with nanomolar affinities and shows specific, on-target action, making it a promising candidate for p53-dependent cancer therapy (Chang et al., 2013).

Spatial Profiling in Mouse Whole-Body Thin Tissue Sections

ATSP-7041's distribution in mouse whole-body thin tissue sections was studied using a droplet-based liquid microjunction surface sampling-HPLC-ESI–MS/MS system. This approach provided spatially resolved quantitative analysis of ATSP-7041 in various organs, offering insights into its distribution and potential pharmacokinetics (Kertész et al., 2019).

Mechanistic Validation and Cellular Uptake

A study focusing on ATSP-7041's cellular uptake, targeting selectivity, and cytotoxicity validated its role in reactivating p53 by targeting HDM2 and HDMX. This research highlighted the peptide's ability to dissociate p53/HDM2 and p53/HDMX complexes, offering insights into the development of stapled peptides for clinical applications (Wachter et al., 2016).

Computational and Experimental Investigations on Peptide Design

Research on ATSP-7041 included computational and experimental investigations, focusing on its binding and structural aspects. This study validated the efficacy of computational platforms in peptide drug design, particularly for targeting MDM2/MDMX in oncology (Diller et al., 2019).

Protease Stability and Efficacy

Another study evaluated the protease stability and efficacy of ATSP-7041, comparing it with other high-affinity MDM2/p53 inhibiting peptides. This research contributed to understanding the necessary properties for effective intracellular biologics, emphasizing ATSP-7041's potential in this domain (Atangcho et al., 2020).

Genome-Scale CRISPR-Cas9 Screening in Ewing Sarcoma

A study involving ATSP-7041 in the context of Ewing sarcoma identified MDM2, MDM4, USP7, and PPM1D as druggable dependencies in TP53 wild-type Ewing sarcoma. ATSP-7041 showed anti-tumor efficacy, emphasizing the importance of intact p53 for its cytotoxic activities (Stolte et al., 2018).

Molecular Recognition of Albumin by ATSP-7041

Research into the interaction between ATSP-7041 and serum albumin used molecular modeling and simulations. This study aids in understanding how serum proteins like albumin can modulate the activity of therapeutic peptides like ATSP-7041 (Tiwari & Verma, 2017).

properties

CAS RN

1451197-99-1

Product Name

ATSP-7041

Molecular Formula

C87H125N17O21

Molecular Weight

1745.055

IUPAC Name

L-​Alaninamide, L-​α-​glutamyl-​L-​tyrosyl-​L-​tryptophyl-​L-​alanyl-​L-​glutaminyl-​3-​cyclobutyl-​L-​alanyl-​N14-​(N-​acetyl-​L-​leucyl-​L-​threonyl-​L-​phenylalanyl)​-​(2S,​6E,​14R)​-​2,​14-​diamino-​14-​carboxy-​2-​methyl-​6-​pentadecenoyl-​L-​seryl-​L-​alanyl-​, (7→1)​-​lactam

InChI

InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1

InChI Key

UEOCESQEOWHKDQ-YSRHUJMRSA-N

SMILES

O=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ATSP-7041;  ATSP 7041;  ATSP7041;  Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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